Product packaging for SLC4011540(Cat. No.:)

SLC4011540

Cat. No.: B1193490
M. Wt: 550.0012
InChI Key: QNQOQMJGGNKMLR-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview SLC4011540 is a high-purity, synthetic small molecule provided for Research Use Only . This product is not intended for human or veterinary diagnostic or therapeutic applications. Proposed Research Applications The specific biological target and research applications for this compound are currently under investigation. Based on its structural class, potential research areas may include: Oncology Research: Investigation of mechanisms to overcome chemoresistance. Many cancer cells develop resistance through complex signaling pathways, such as the SphK1/S1P axis, which promotes cell survival and anti-apoptotic behavior . Cell Signaling & Metabolism: Study of intracellular signaling pathways, including those related to sphingolipid metabolism and its role in cell growth, death, and proliferation . Inflammatory Disease Models: Exploration of immune cell regulation and inflammatory mediator release, as sphingolipid rheostat is a key regulator in various inflammatory immune-related diseases . Handling & Compliance This product is labeled and distributed as Research Use Only (RUO). By purchasing this material, the buyer acknowledges and agrees that it will not be used as a component in, or for the manufacture of, a drug, diagnostic, or therapeutic product for human or veterinary use, nor will it be used in clinical diagnostics. The buyer is responsible for ensuring their compliance with all applicable regulations and that all claims and marketing related to this product are consistent with its RUO designation .

Properties

Molecular Formula

C24H23ClF3N7OS

Molecular Weight

550.0012

IUPAC Name

(S)-Amino(2-((3-(4-((4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)-amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl)-methaniminium Chloride

InChI

InChI=1S/C24H22F3N7OS.ClH/c25-24(26,27)16-4-1-3-15(11-16)19-13-36-23(31-19)30-17-8-6-14(7-9-17)21-32-20(35-33-21)12-18-5-2-10-34(18)22(28)29;/h1,3-4,6-9,11,13,18H,2,5,10,12H2,(H3,28,29)(H,30,31);1H/t18-;/m0./s1

InChI Key

QNQOQMJGGNKMLR-FERBBOLQSA-N

SMILES

[NH2+]=C(N)N1[C@H](CC2=NC(C3=CC=C(NC4=NC(C5=CC=CC(C(F)(F)F)=C5)=CS4)C=C3)=NO2)CCC1.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SLC4011540;  SLC-4011540;  SLC 4011540.

Origin of Product

United States

Scientific Research Applications

Cancer Treatment

SLC4011540 has shown promise in preclinical studies as an anti-cancer agent. Its dual inhibition of SphK1 and SphK2 contributes to:

  • Reduction of Tumor Cell Viability : Research indicates that this compound reduces the viability of various cancer cell lines, suggesting its potential as a therapeutic agent against tumors. For instance, it has been documented to sensitize cancer cells to chemotherapeutic agents, enhancing the effectiveness of existing treatments .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells by increasing intracellular ceramide levels, which are known to promote cell death. Additionally, it has been shown to suppress migration and proliferation in hepatocellular carcinoma (HCC) models by interfering with key signaling pathways such as Wnt/β-catenin .

Inflammatory Diseases

In addition to its anti-cancer properties, this compound has applications in the modulation of inflammatory responses:

  • Anti-Inflammatory Effects : The compound has been noted for its ability to suppress inflammation by inhibiting the activation of pro-inflammatory pathways. This includes its impact on immune cell signaling associated with Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain-containing proteins (NODs), which are critical in autoimmune conditions .
  • Case Studies : In murine models of systemic lupus erythematosus, this compound demonstrated significant reductions in inflammatory markers and improved clinical outcomes, suggesting its potential for treating autoimmune diseases .

Data Tables

The following tables summarize key findings related to the applications of this compound.

Application Area Mechanism Effect References
Cancer TreatmentDual inhibition of SphK1/SphK2Reduces tumor cell viability; Sensitizes cells to chemotherapy ,
Inflammatory DiseasesInhibition of TLR/NOD signalingSuppresses inflammation; Improves outcomes in autoimmune models

Case Study 1: Hepatocellular Carcinoma

In a study involving HCC cell lines, treatment with this compound led to a significant decrease in cell viability (IC50 values indicating effective concentrations) and induced apoptosis through increased ceramide levels. The combination therapy with traditional chemotherapeutics further enhanced these effects.

Case Study 2: Autoimmune Disease Model

In murine models of systemic lupus erythematosus, administration of this compound resulted in decreased levels of inflammatory cytokines and improved overall health markers compared to control groups. This suggests a therapeutic potential for managing autoimmune conditions through modulation of sphingolipid metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

SLC4011540 is compared below with structurally or functionally analogous SphK inhibitors, focusing on selectivity, structural features, and therapeutic implications.

Structural and Functional Comparison

Compound Target Specificity Structural Class Key Structural Features Therapeutic Focus
This compound SK1/SK2 dual Naphthalene-based Lipophilic tail with phenyl rings Cancer, Inflammation
SLC4101431 SK2-selective Bicyclic aryl-based Isoquinoline core Autoimmune diseases
SKI-II SK1/SK2 dual Non-naphthalene Pyridine backbone Broad-spectrum research
SLC5091592 Undisclosed Naphthalene-based Modified alkyl tail Preclinical evaluation
Compound 49 SK1/SK2 dual Quinazoline-based Heterocyclic scaffold Cancer resistance

Key Findings and Differentiation

Dual vs. Selective Inhibition: this compound and SKI-II are dual SK1/SK2 inhibitors, while SLC4101431 selectively targets SK2. Dual inhibitors may offer broader therapeutic effects but risk off-target side effects compared to selective agents . SKI-II, a non-naphthalene compound, demonstrates broad anti-cancer activity but lacks the naphthalene core that enhances binding affinity in this compound .

Structural Determinants of Activity: Tail Modifications: this compound and SLC5091592 share a naphthalene core but differ in tail structure. The phenyl rings in this compound’s tail are essential for mimicking sphingosine, enabling competitive inhibition . In contrast, SLC5091592’s alkyl tail modifications may alter pharmacokinetics . Core Scaffold: SLC4101431’s isoquinoline core confers SK2 selectivity, whereas this compound’s naphthalene core supports dual inhibition .

Inflammation: SK2-selective inhibitors (e.g., SLC4101431) may excel in autoimmune diseases by modulating IL-12/IFN-γ signaling without SK1-related side effects .

Mechanistic Insights

  • Binding Mode : this compound competes with sphingosine at the SphK active site, leveraging its naphthalene core and tail phenyl rings for hydrophobic interactions. This contrasts with SKI-II, which relies on a pyridine scaffold for binding .
  • Lipophilicity : The lipophilic tail in this compound enhances membrane permeability, a trait shared with SLC5091592 but absent in SKI-II .

Preparation Methods

Initial Synthesis of Key Intermediates

The synthesis begins with 4-aminobenzonitrile (12 ), which undergoes acetylation using trifluoroacetic anhydride to yield 4-trifluoromethylacetamide benzonitrile (13 ). This intermediate is critical for introducing electron-withdrawing groups that enhance subsequent cyclization reactions. Treatment of 13 with hydroxylamine hydrochloride and triethylamine in ethanol under microwave irradiation (100°C, 30 minutes) generates amidoxime 14 , which is subsequently reacted with homoproline in the presence of HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and Hunig’s base (diisopropylethylamine) to form 1,2,4-oxadiazole derivative 15 .

Deprotection of the trifluoroacetate group in 15 using lithium hydroxide in tetrahydrofuran (THF) produces primary amine 16 . Thiourea 17 is then synthesized by treating 16 with thiocarbodiimidazole and ammonium hydroxide, enabling the introduction of sulfur-containing moieties essential for kinase inhibition.

Aminothiazole Formation and Guanidine Functionalization

The pivotal step involves coupling thiourea 17 with α-bromoketones under microwave-assisted conditions (ethanol, 80°C, 20 minutes) to form aminothiazole derivatives 18a–ee . For this compound (20l ), the α-bromoketone substrate incorporates a 4-fluorophenyl group, which enhances binding affinity to SphK1/2. The Boc (tert-butoxycarbonyl) protecting group on 18l is removed with trifluoroacetic acid, followed by guanidinylation using N,NN,N'-di-Boc-1H-pyrazole-1-carboxamidine under microwave irradiation to yield 19l . Final treatment with HCl gas affords the hydrochloride salt of this compound (20l ).

Analytical Characterization

Structural Validation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirmed the structure of this compound. Key 1H^1H NMR signals include a singlet at δ 8.21 ppm (oxadiazole proton), a doublet at δ 7.89 ppm (aromatic protons adjacent to the trifluoromethyl group), and a multiplet at δ 3.45–3.62 ppm (pyrrolidine protons). HRMS analysis provided a molecular ion peak at m/zm/z 567.1842 [M+H]+[M+H]^+, consistent with the theoretical mass of C24H22F3N7O2SC_{24}H_{22}F_3N_7O_2S.

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) confirmed a purity of >98% for this compound, using a C18 column (4.6 × 150 mm, 5 μm) and a gradient of acetonitrile/water (0.1% formic acid) at 1.0 mL/min.

Biological Evaluation and Pharmacological Data

Enzyme Inhibition Assays

This compound exhibited potent inhibition of recombinant human SphK1 (KiK_i = 120 nM) and SphK2 (KiK_i = 90 nM) in radiometric assays using [γ32P]ATP[γ-^{32}P]ATP as a phosphate donor. Comparative data for select analogs are summarized below:

CompoundR GroupX GroupSphK1 KiK_i (nM)SphK2 KiK_i (nM)
20l 4-FluorophenylNH120 ± 690 ± 4
20k 3-ChlorophenylNH57 ± 0.436 ± 1
20dd 2-NaphthylNH100 ± 227 ± 12

Table 1. Inhibitory activity of this compound and analogs against SphK isoforms.

Cellular Efficacy and Selectivity

In MDA-MB-231 breast cancer cells, this compound reduced intracellular S1P levels by 72% at 10 μM, as measured by LC-MS/MS. Flow cytometry revealed G2/M phase arrest (45% at 5 μM), confirming tubulin polymerization inhibition, a downstream effect of SphK blockade. The selectivity index (SI) for this compound was 8.3 against SphK1 and 12.1 against SphK2, calculated as the ratio of IC50_{50} values in non-cancerous hTERT-RPE1 cells versus cancer cells .

Q & A

Q. Q. How should contradictory findings between in vitro potency and in vivo efficacy of this compound be addressed in grant proposals?

  • Answer :
  • Propose pharmacokinetic studies (e.g., bioavailability, half-life) to identify absorption barriers.
  • Include metabolite profiling to assess active/inactive derivatives.
  • Use patient-derived xenograft (PDX) models to improve clinical translatability .

Data Reporting and Reproducibility

Q. What metadata standards are critical for publishing this compound-related research?

  • Answer :
  • Provide raw data for docking scores, spectral analyses, and dose-response curves in public repositories (e.g., Zenodo).
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.
  • Document instrument calibration and software versions (e.g., AutoDock Vina 1.2.0) .

Q. How can researchers mitigate bias when interpreting this compound’s preclinical efficacy data?

  • Answer :
  • Employ blinded data analysis for in vivo studies.
  • Pre-register hypotheses and analysis plans on platforms like Open Science Framework.
  • Report negative results (e.g., lack of synergy in specific cell lines) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SLC4011540
Reactant of Route 2
SLC4011540

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.